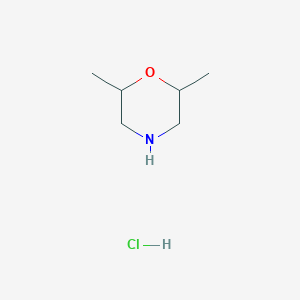

2,6-Dimethylmorpholine hydrochloride

説明

Synthesis Analysis

2,6-Dimethylmorpholine is a versatile intermediate and mainly used in the synthesis of pharmaceutical ingredients . It serves mainly as a building block for pharmaceutical ingredients .Molecular Structure Analysis

The molecular formula of 2,6-Dimethylmorpholine hydrochloride is C6H14ClNO . Its molecular weight is 151.63 g/mol . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.68 g/mol and a melting point of 210-215°C. Its chemical formula is C6H12ClNO, and it has a pKa value of 10.4. This compound is hygroscopic and deliquescent, meaning it absorbs moisture from the air and dissolves in it. It is also a strong base and can be easily protonated in acidic conditions.科学的研究の応用

Preparation and Characterization

- 2,6-Dimethylmorpholine is synthesized from diisopropanolamine and concentrated phosphoric acid, using phosphor-tungstate-molybdic heteropoly acid on silicon dioxide as a catalyst. Optimal conditions yield 93.8% of 2,6-dimethylmorpholine, with 95.8% being the cis-isomer (Huang Xiao-shan, 2009).

- Commercial 2,6-dimethylmorpholine has been separated into cis- and trans-isomers through vapor phase chromatography. The Proton Magnetic Resonance (PMR) spectra of these isomers show that the cis-configuration is more abundant (Booth & Gidley, 1965).

Mannich Base Formation

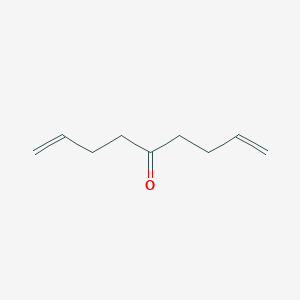

- Mannich bases have been derived using 3-Methylpiperidine, 4-methylpiperidine, and 2,6-dimethylmorpholine, which were condensed with various ketones and paraformaldehyde. These bases were evaluated for their solubility in different solvents (F. C. Sun, 1962).

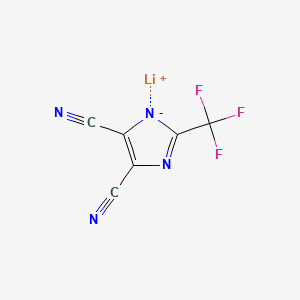

Electrochemical Fluorination

- Electrochemical fluorination of 2,6-dimethylmorpholine and its derivatives have been studied. The fluorination of cis-2,6-dimethylmorpholine resulted in the formation of both cis- and trans-isomers, along with a seven-membered ring-expanded by-product (Takashi et al., 1998).

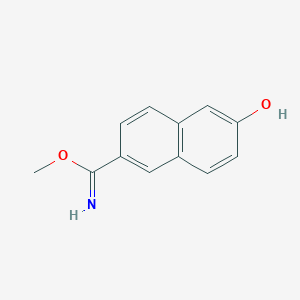

Supertetrahedral Cluster Formation

- Solvothermal reactions involving S, Ga, and Sn with cis-2,6-dimethylmorpholine as a template resulted in the formation of a microporous material composed of hybrid T2 and T3 supertetrahedral clusters (Han et al., 2014).

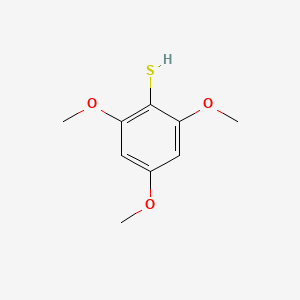

Organometallic Chemistry

- Ru(II)-η6-p-cymene compounds bearing pyrone-derived ligands from 2,6-dimethylmorpholine have been synthesized and characterized, demonstrating stability in water and specific reactions (Kasser et al., 2010).

Safety and Hazards

2,6-Dimethylmorpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it is toxic in contact with skin . It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

特性

IUPAC Name |

2,6-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEUYYPUMLXCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

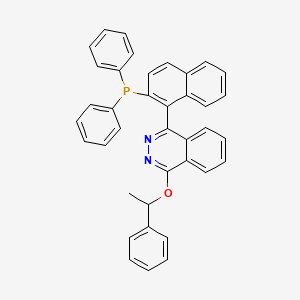

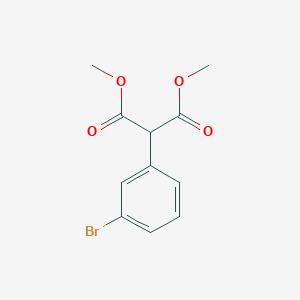

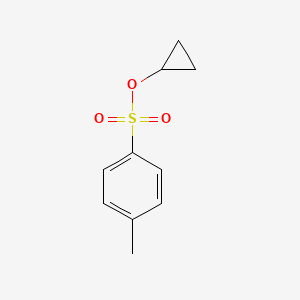

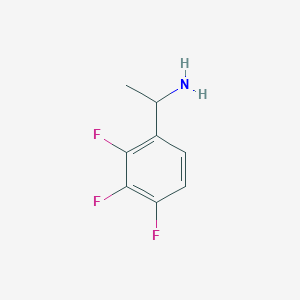

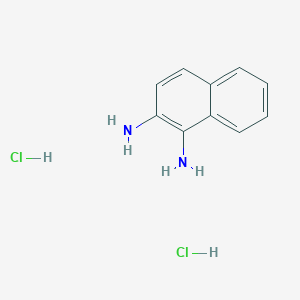

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B3178743.png)

![(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3178794.png)

![Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-](/img/structure/B3178806.png)